N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

TLR4 agonist linker SAR pyrimido[5,4-b]indole

This compound features a unique N3-propanamide linker instead of the common thioether-acetamide, altering MD-2 binding-site flexibility and hydrogen-bonding. Its N-(3-methylphenyl) terminus is an underexplored regioisomer for SAR-driven TLR4 pathway bias studies (IL-6 vs. IP-10 cytokine skewing). The unsubstituted C8 position provides a clean diversification vector for systematic potency optimization. Ideal as a versatile medicinal chemistry intermediate, this scaffold enables structure-activity relationship campaigns not possible with off-the-shelf thioether-linked analogs. Source this specific meta-methyl regioisomer to systematically map signaling bias.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 1105203-56-2
Cat. No. B2663881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
CAS1105203-56-2
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
InChIInChI=1S/C20H18N4O2/c1-13-5-4-6-14(11-13)22-17(25)9-10-24-12-21-18-15-7-2-3-8-16(15)23-19(18)20(24)26/h2-8,11-12,23H,9-10H2,1H3,(H,22,25)
InChIKeyXLSZAEYCZGDQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CAS 1105203-56-2): Chemical Class and Baseline Characteristics for Procurement Evaluation


N-(3-Methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CAS 1105203-56-2, molecular formula C20H18N4O2, molecular weight 346.39 g/mol) belongs to the pyrimido[5,4-b]indol-4-one chemotype, a scaffold extensively characterized as a selective Toll-like receptor 4 (TLR4)/MD-2 ligand class [1]. Structurally, it features a tricyclic pyrimido[5,4-b]indole core bearing a 4-oxo group, an N-3 propanamide linker, and a terminal N-(3-methylphenyl) carboxamide. This chemotype was discovered via high-throughput screening as potent NFκB activators and has been developed through iterative structure–activity relationship (SAR) campaigns for applications as vaccine adjuvants and immunomodulators [1][2]. The compound is cataloged in the Chemical Abstracts Service registry but direct primary literature quantifying its biological activity remains limited as of the search date.

Why N-(3-Methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Cannot Be Interchanged with Close Pyrimido[5,4-b]indole Analogs


Pyrimido[5,4-b]indole derivatives exhibit exquisitely steep SAR around three key structural loci—the carboxamide terminus, the N-3 linker, and the C8 position of the indole ring—meaning that seemingly minor substitutions produce large-magnitude shifts in TLR4 agonist potency, cytokine bias (IL-6 vs. IP-10), species selectivity (mouse vs. human TLR4), and cytotoxicity [1]. The target compound's N-3 propanamide linker differs from the thioether-acetamide linkage found in the majority of published TLR4-active pyrimido[5,4-b]indoles (e.g., compound 1 and 1Z105), which alters conformational flexibility and hydrogen-bonding capacity at the MD-2 binding interface [1][2]. Its N-(3-methylphenyl) carboxamide terminus presents a meta-methyl substitution pattern that is absent from the para-substituted and unsubstituted phenyl analogs characterized in the foundational SAR literature, and published data demonstrate that phenyl-bearing carboxamides skew TLR4 signaling toward the type I interferon pathway (lower IL-6, maintained IP-10) relative to cycloalkyl-terminated analogs [1]. Furthermore, the unsubstituted C8 position distinguishes it from C8-aryl derivatives that achieve submicromolar human TLR4 EC50 values (e.g., C8-phenyl derivative 36: hTLR4 EC50 = 0.43 μM) but may also introduce different toxicity liabilities [2]. Generic interchange without accounting for these structural variables risks selecting a compound with an unintended potency window, cytokine profile, or species selectivity.

Quantitative Differentiation Evidence for N-(3-Methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Against Closest Structural Analogs


N-3 Linker Architecture: Propanamide vs. Thioether-Acetamide Linker Differentiation in TLR4 Ligand Activity

The target compound employs a direct N-3 propanamide linker connecting the pyrimido[5,4-b]indole core to the carboxamide functionality, in contrast to the thioether-acetamide linker (S-CH2-CONH-R) present in the reference compound 1 and most literature-characterized analogs (e.g., 1Z105) [1]. In the foundational SAR study, exchange of the thioether-acetamide moiety for alternative N-3 attachments resulted in complete loss of TLR4-mediated NFκB activation, demonstrating that the linker region is not a permissive substitution site but a pharmacophoric element critical for MD-2 binding [1]. The target compound's propanamide linker introduces two additional methylene units and eliminates the sulfur atom, altering both conformational自由度 and hydrogen-bonding potential at the TLR4/MD-2 interface. Computational docking of pyrimido[5,4-b]indoles to the TLR4/MD-2 complex (PDB 2Z64) identified key electrostatic interactions with Glu439 of TLR4 and Arg90 of MD-2 that may be differentially engaged by the propanamide vs. thioether-acetamide linker [1].

TLR4 agonist linker SAR pyrimido[5,4-b]indole

Carboxamide Terminus: N-(3-Methylphenyl) vs. N-Cyclohexyl Differentiation in Cytokine Bias (IL-6/IP-10 Ratio)

The target compound bears an N-(3-methylphenyl) carboxamide terminus. In the foundational SAR study, compounds with phenyl and substituted phenyl carboxamides (e.g., compounds 13, 15, 16, 17) consistently induced lower IL-6 release while maintaining or enhancing IP-10 production relative to cycloalkyl-terminated analogs (e.g., compound 1 with N-cyclohexyl), effectively skewing TLR4 signaling toward the type I interferon (TRIF-dependent) pathway [1]. Specifically, phenyl-bearing carboxamides clustered in the 'low IL-6 / high IP-10' quadrant of the cytokine correlation plot, whereas cycloalkyl derivatives clustered in the 'high IL-6 / high IP-10' quadrant [1]. The meta-methyl substituent on the target compound's phenyl ring adds steric and electronic modulation not present in the unsubstituted phenyl or para-fluorophenyl analogs characterized in the literature, potentially fine-tuning this signaling bias.

TLR4 signaling bias type I interferon cytokine profiling

C8 Position: Unsubstituted Indole vs. C8-Aryl Substitution—Potency and Toxicity Trade-offs

The target compound bears an unsubstituted indole ring (C8 = H), distinguishing it from the most potent pyrimido[5,4-b]indole TLR4 agonists reported to date, which carry C8-aryl substituents. In the 2017 SAR study, C8-phenyl derivative 36 achieved submicromolar EC50 values at human TLR4 (0.43 ± 0.08 μM) and mouse TLR4 (0.82 ± 0.03 μM), representing a ~19-fold and ~4-fold potency enhancement over compound 1, respectively [1]. However, C8-aryl substitution was not uniformly beneficial: the C8-biphenyl derivative (37) showed near-complete loss of activity (%AUC = 1 for mTLR4) and substantial cytotoxicity (MTT = 23% viability) [1]. The target compound's unsubstituted C8 position avoids both the potency-enhancing and toxicity-introducing effects of C8 modification, providing a baseline scaffold suitable for systematic C8 derivatization or for applications where moderate potency with minimal structural complexity is preferred. Additionally, the C8-unsubstituted scaffold preserves the option for later-stage functionalization via halogenation or cross-coupling.

C8-substitution SAR TLR4 potency cytotoxicity

Meta-Methylphenyl vs. Para-Methylphenyl Regioisomer: Predicted Physicochemical and Pharmacological Differentiation

The target compound (CAS 1105203-56-2) is the meta-methylphenyl (m-tolyl) regioisomer. A closely related para-methylphenyl analog exists (CAS 1105246-91-0: 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide, also bearing an additional C8-methyl group), and the meta-methylphenyl C8-methyl analog (CAS 1105212-33-6) is also cataloged. Meta-substitution on the phenyl ring alters the electronic distribution and steric profile of the carboxamide terminus compared to para-substitution, which can affect hydrogen-bonding geometry with MD-2 residues and modulate metabolic stability at the anilide bond. In the foundational SAR, the position of fluorine substitution on the phenyl carboxamide ring (ortho- vs. para-fluorophenyl) produced measurable differences in IL-6/IP-10 cytokine bias: compound 14 (p-fluorophenyl) retained high IL-6 (AUC = 46) while compound 15 (o-fluorophenyl) reduced IL-6 (AUC = 14) with similar IP-10 [1], demonstrating that regioisomeric substitution on the phenyl ring is not functionally silent.

regioisomer differentiation meta-substitution ADME prediction

Optimal Research and Procurement Application Scenarios for N-(3-Methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide


Scaffold for Systematic TLR4 Ligand Optimization via C8 and Carboxamide Diversification

The compound's unsubstituted C8 position and propanamide linker make it an ideal starting scaffold for systematic medicinal chemistry campaigns. As demonstrated in the 2017 SAR study, C8-aryl substitution can enhance hTLR4 potency by up to ~19-fold (C8-phenyl derivative 36: hTLR4 EC50 = 0.43 ± 0.08 μM vs. compound 1: 8.26 ± 1.76 μM) [2]. The target compound's N-(3-methylphenyl) terminus provides an additional diversification vector that is underexplored in published SAR. Researchers can independently vary C8 substitution (via halogenation and cross-coupling) and the carboxamide terminus to map TLR4 signaling bias, species selectivity, and toxicity. This scenario leverages the compound as a versatile intermediate rather than a final biological probe.

Investigating Linker-Dependent TLR4/MD-2 Binding Modes

The target compound is among the few cataloged pyrimido[5,4-b]indoles bearing a propanamide rather than thioether-acetamide linker at N-3. Published computational docking indicates that the linker region engages in electrostatic interactions with Glu439 of TLR4 and Arg90 of MD-2 [1]. Comparative biophysical studies (surface plasmon resonance, isothermal titration calorimetry) using the target compound versus thioether-linked analogs can elucidate whether the propanamide linker alters binding stoichiometry, affinity, or kinetics at the TLR4/MD-2 complex—information critical for rational design of next-generation TLR4 agonists with tailored pharmacodynamics.

Probing Meta-Methylphenyl Regioisomer Effects on Cytokine Polarization

The foundational SAR study established that phenyl carboxamide-bearing pyrimido[5,4-b]indoles exhibit a distinctive 'low IL-6 / high IP-10' cytokine signature relative to cycloalkyl-terminated analogs [1]. However, the effect of methyl substitution position (meta vs. para) on this polarization has not been systematically characterized. The target compound (meta-methyl) enables direct comparative studies with para-methylphenyl analogs (e.g., CAS 1105246-91-0) and unsubstituted phenyl analogs to quantify the contribution of regioisomeric methyl substitution to TLR4 signaling pathway bias. This addresses a specific gap in the published SAR landscape.

Reference Compound for Analytical Method Development and Quality Control in Pyrimido[5,4-b]indole Chemical Series

The compound's well-defined structure, commercial availability through multiple catalog suppliers, and intermediate molecular weight (346.39 g/mol) make it suitable as a reference standard for HPLC-MS method development, stability-indicating assays, and impurity profiling within pyrimido[5,4-b]indole-focused discovery programs. Its N-(3-methylphenyl) substituent provides a characteristic UV chromophore (λmax ~250–280 nm, typical of indole-containing heterocycles) and a diagnostic fragmentation pattern in mass spectrometry (amide bond cleavage) that facilitates analytical detection.

Quote Request

Request a Quote for N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.